2-Benzyl-4-bromophenol
Overview
Description
2-Benzyl-4-bromophenol is a chemical compound with the empirical formula C13H11BrO . It is a solid substance and is usually used by early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound and its derivatives can be carried out by substitution, hydrolysis, and demethylation reactions of the corresponding four benzyl bromides .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOc1ccc(Br)cc1Cc2ccccc2
. The InChI representation is 1S/C13H11BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2
. Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 263.13 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Degradation Mechanisms and Environmental Applications
One study investigated the degradation mechanism, kinetics, and toxicity of 4-bromophenol through electrochemical reduction and oxidation, proposing pathways for its complete mineralization and highlighting its potential for detoxification in water treatment processes (Xu et al., 2018).
Antioxidant Effects in Marine Biology
Bromophenols from the red algae Vertebrata lanosa have shown potent antioxidant activity, demonstrating their significance in marine biology and potential applications in pharmaceuticals and nutraceuticals (Olsen et al., 2013).
Antibacterial Properties
Research on bromophenols from the marine red alga Rhodomela confervoides identified compounds with moderate to strong antibacterial activity, suggesting their potential in developing new antibacterial agents (Xu et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that bromophenols, in general, can interact with various proteins and enzymes in the body, influencing their function .
Mode of Action
The mode of action of 2-Benzyl-4-bromophenol involves a series of chemical reactions. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .
Biochemical Pathways
Bromophenols can potentially influence various biochemical pathways due to their ability to interact with different proteins and enzymes .
Result of Action
Bromophenols can potentially have various effects at the molecular and cellular level due to their ability to interact with different proteins and enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability .
properties
IUPAC Name |
2-benzyl-4-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDXXXNDJVDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541722 | |
Record name | 2-Benzyl-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19578-80-4 | |
Record name | 2-Benzyl-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.